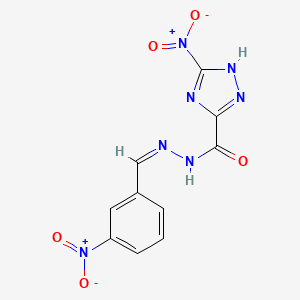![molecular formula C20H20BrClN2O4 B6078504 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine is a chemical compound that has been synthesized for research purposes. The compound is commonly referred to as BDP and is used in scientific studies to investigate its potential as a therapeutic agent. BDP has been shown to have a range of biochemical and physiological effects, making it an important area of research in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of BDP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. BDP has been shown to interact with a range of receptors, including serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BDP has a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. BDP has been shown to reduce inflammation in various tissues, including the brain, and to protect against oxidative stress. BDP has also been shown to have neuroprotective effects, protecting against damage to neurons and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a range of effects that make it useful for investigating various disease pathways. However, there are also limitations to using BDP in experiments. Its mechanism of action is not fully understood, and there may be unknown side effects or interactions with other compounds.
Direcciones Futuras
There are several potential future directions for research on BDP. One area of interest is investigating its potential as a treatment for various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Researchers may also investigate the use of BDP in combination with other compounds to enhance its therapeutic effects. Additionally, further research may be needed to fully understand the mechanism of action of BDP and to identify any potential side effects or limitations of its use in therapeutic applications.
Métodos De Síntesis
BDP can be synthesized using a range of methods, including the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 4-(2-bromo-4-chlorophenoxy)acetic acid in the presence of a coupling agent. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BDP has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent. Studies have shown that BDP has a range of effects, including anti-inflammatory, antioxidant, and neuroprotective properties. BDP has also been shown to have potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-2-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrClN2O4/c21-15-2-4-17(16(22)10-15)26-12-20(25)24-7-5-23(6-8-24)11-14-1-3-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLWVYUVZCMBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=C(C=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-2-chlorophenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![5-{[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6078423.png)
![5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6078434.png)
![2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B6078436.png)
![2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate](/img/structure/B6078440.png)

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6078477.png)

![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)